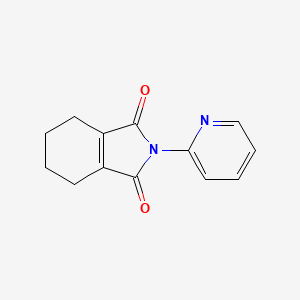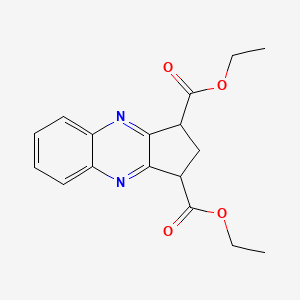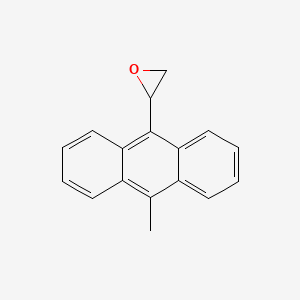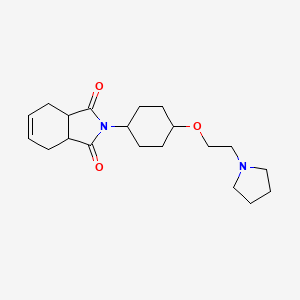amino-kappaN]ethyl]glycinato(5-)-kappaN,kappaO]-, trisodium CAS No. 68081-74-3](/img/structure/B13764485.png)
Magnesate(3-), [N,N-bis[2-[[(carboxy-kappaO)methyl](carboxymethyl)amino-kappaN]ethyl]glycinato(5-)-kappaN,kappaO]-, trisodium
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Magnesate(3-), N,N-bis[2-[[(carboxy-kappaO)methylamino-kappaN]ethyl]glycinato(5-)-kappaN,kappaO]-, trisodium is a complex compound with the molecular formula C14H18MgN3O10.3Na . It is a coordination complex where magnesium is chelated by a ligand containing multiple carboxylate and amino groups. This compound is known for its stability and ability to form strong complexes with metal ions, making it useful in various scientific and industrial applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Magnesate(3-), N,N-bis[2-[[(carboxy-kappaO)methylamino-kappaN]ethyl]glycinato(5-)-kappaN,kappaO]-, trisodium typically involves the reaction of magnesium salts with a ligand precursor under controlled conditions. The ligand precursor is usually synthesized by reacting ethylenediamine with formaldehyde and sodium cyanide, followed by hydrolysis to yield the desired ligand .
Industrial Production Methods
In industrial settings, the production of this compound involves large-scale reactions in reactors where the magnesium salt and ligand precursor are mixed in stoichiometric amounts. The reaction is carried out under controlled temperature and pH conditions to ensure high yield and purity of the final product .
Analyse Des Réactions Chimiques
Types of Reactions
Magnesate(3-), N,N-bis[2-[[(carboxy-kappaO)methylamino-kappaN]ethyl]glycinato(5-)-kappaN,kappaO]-, trisodium undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized in the presence of strong oxidizing agents.
Reduction: It can be reduced under specific conditions using reducing agents.
Substitution: The ligand can undergo substitution reactions where one or more of its functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like alkyl halides and acyl chlorides are commonly used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylate derivatives, while reduction can produce amine derivatives .
Applications De Recherche Scientifique
Magnesate(3-), N,N-bis[2-[[(carboxy-kappaO)methylamino-kappaN]ethyl]glycinato(5-)-kappaN,kappaO]-, trisodium has a wide range of applications in scientific research:
Chemistry: Used as a chelating agent to stabilize metal ions in solution.
Biology: Employed in studies involving metal ion transport and metabolism.
Medicine: Investigated for its potential use in diagnostic imaging and as a therapeutic agent.
Industry: Utilized in processes requiring metal ion sequestration and stabilization.
Mécanisme D'action
The mechanism of action of Magnesate(3-), N,N-bis[2-[[(carboxy-kappaO)methylamino-kappaN]ethyl]glycinato(5-)-kappaN,kappaO]-, trisodium involves the chelation of metal ions through its carboxylate and amino groups. This chelation stabilizes the metal ions and prevents them from participating in unwanted side reactions. The molecular targets include various metal ions, and the pathways involved are related to metal ion transport and stabilization .
Comparaison Avec Des Composés Similaires
Similar Compounds
Ethylenediaminetetraacetic acid (EDTA): Another widely used chelating agent with similar properties.
Diethylenetriaminepentaacetic acid (DTPA): Known for its strong chelating ability and used in similar applications.
Nitrilotriacetic acid (NTA): A less complex chelating agent with fewer functional groups.
Uniqueness
Magnesate(3-), N,N-bis[2-[[(carboxy-kappaO)methylamino-kappaN]ethyl]glycinato(5-)-kappaN,kappaO]-, trisodium is unique due to its specific ligand structure, which provides multiple points of attachment for metal ions, resulting in highly stable complexes. This makes it particularly effective in applications requiring strong and stable metal ion chelation .
Propriétés
Numéro CAS |
68081-74-3 |
|---|---|
Formule moléculaire |
C14H18MgN3Na3O10 |
Poids moléculaire |
481.58 g/mol |
Nom IUPAC |
magnesium;trisodium;2-[bis[2-[bis(carboxylatomethyl)amino]ethyl]amino]acetate |
InChI |
InChI=1S/C14H23N3O10.Mg.3Na/c18-10(19)5-15(1-3-16(6-11(20)21)7-12(22)23)2-4-17(8-13(24)25)9-14(26)27;;;;/h1-9H2,(H,18,19)(H,20,21)(H,22,23)(H,24,25)(H,26,27);;;;/q;+2;3*+1/p-5 |
Clé InChI |
KHLLTQULCYNAJG-UHFFFAOYSA-I |
SMILES canonique |
C(CN(CC(=O)[O-])CC(=O)[O-])N(CCN(CC(=O)[O-])CC(=O)[O-])CC(=O)[O-].[Na+].[Na+].[Na+].[Mg+2] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


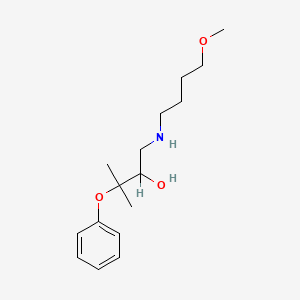

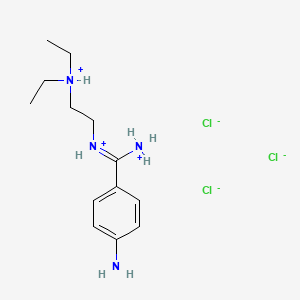
![chromium(3+);hydron;4-[3-methyl-4-[(5-methyl-3-nitro-2-oxidophenyl)diazenyl]-5-oxopyrazol-2-id-1-yl]benzenesulfonate;2-[(3-methyl-5-oxo-1-phenylpyrazol-2-id-4-yl)diazenyl]-4-nitrophenolate](/img/structure/B13764417.png)
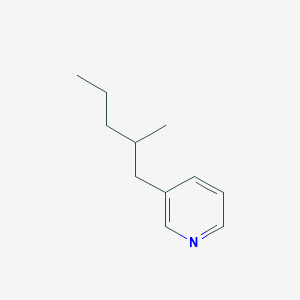
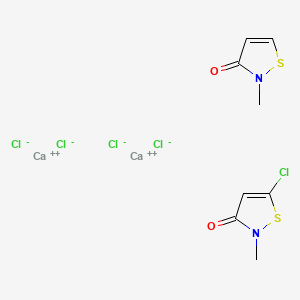

![1-[(4-Methylpiperazin-1-yl)methyl]adamantan-2-ol dihydrochloride](/img/structure/B13764443.png)
